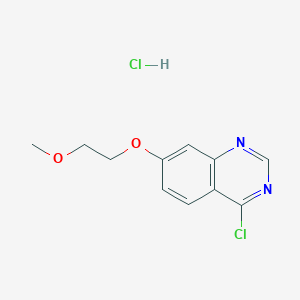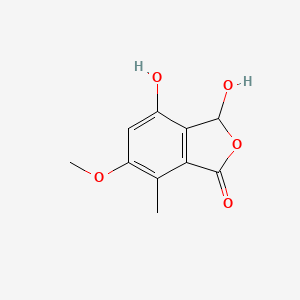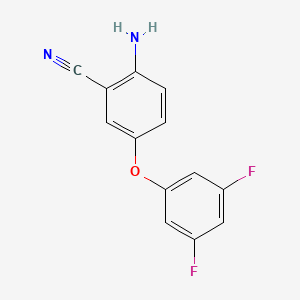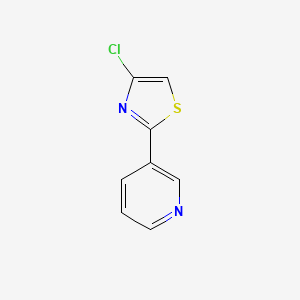
(2E)-3-(5-Bromo-2-fluorophenyl)-2-propenoic acid, methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
(2E)-3-(5-Bromo-2-fluorophenyl)-2-propenoic acid, methyl ester is an organic compound that belongs to the class of phenylacrylic acid esters. This compound is characterized by the presence of a bromine and a fluorine atom attached to the phenyl ring, which imparts unique chemical properties. It is used in various scientific research applications due to its reactivity and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(5-Bromo-2-fluorophenyl)-2-propenoic acid, methyl ester typically involves the esterification of 3-(5-Bromo-2-fluoro-phenyl)-acrylic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of automated systems and advanced purification techniques such as distillation and crystallization ensures the production of high-purity this compound.
化学反応の分析
Types of Reactions
(2E)-3-(5-Bromo-2-fluorophenyl)-2-propenoic acid, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(5-Bromo-2-fluoro-phenyl)-acrylic acid or 3-(5-Bromo-2-fluoro-phenyl)-acetone.
Reduction: Formation of 3-(5-Bromo-2-fluoro-phenyl)-propanol.
Substitution: Formation of various substituted phenylacrylic acid esters depending on the nucleophile used.
科学的研究の応用
(2E)-3-(5-Bromo-2-fluorophenyl)-2-propenoic acid, methyl ester is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which (2E)-3-(5-Bromo-2-fluorophenyl)-2-propenoic acid, methyl ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of bromine and fluorine atoms enhances its binding affinity to these targets, leading to modulation of biological pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and apoptosis pathways.
類似化合物との比較
Similar Compounds
- 3-(5-Bromo-2-fluoro-phenyl)-acrylic acid ethyl ester
- 3-(5-Bromo-2-fluoro-phenyl)-acrylic acid
- 3-(5-Bromo-2-fluoro-phenyl)-propanol
Uniqueness
Compared to its analogs, (2E)-3-(5-Bromo-2-fluorophenyl)-2-propenoic acid, methyl ester exhibits unique reactivity due to the ester group, which makes it more versatile in synthetic applications. The presence of both bromine and fluorine atoms also imparts distinct electronic properties, enhancing its potential biological activities.
特性
分子式 |
C10H8BrFO2 |
|---|---|
分子量 |
259.07 g/mol |
IUPAC名 |
methyl 3-(5-bromo-2-fluorophenyl)prop-2-enoate |
InChI |
InChI=1S/C10H8BrFO2/c1-14-10(13)5-2-7-6-8(11)3-4-9(7)12/h2-6H,1H3 |
InChIキー |
GYWRMVBEENZIRO-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C=CC1=C(C=CC(=C1)Br)F |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Diethyl 2-[(2,5-dichloro-3-thienyl)methyl]malonate](/img/structure/B8415821.png)






